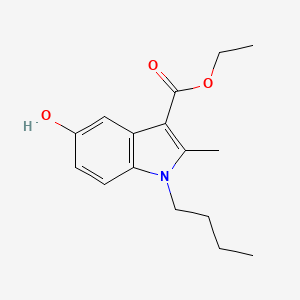

ethyl 1-butyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate

Description

Properties

CAS No. |

17826-15-2 |

|---|---|

Molecular Formula |

C16H21NO3 |

Molecular Weight |

275.34 g/mol |

IUPAC Name |

ethyl 1-butyl-5-hydroxy-2-methylindole-3-carboxylate |

InChI |

InChI=1S/C16H21NO3/c1-4-6-9-17-11(3)15(16(19)20-5-2)13-10-12(18)7-8-14(13)17/h7-8,10,18H,4-6,9H2,1-3H3 |

InChI Key |

RUIUGRJNBYYBLQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=C(C2=C1C=CC(=C2)O)C(=O)OCC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-butyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to form the indole ring . The reaction is carried out under reflux in methanol, yielding the desired indole derivative in good yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as using environmentally friendly solvents and catalysts, can be applied to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-butyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group can be reduced to alcohols.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Ethyl 1-butyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate has diverse applications in scientific research:

Chemistry: Used as a precursor for synthesizing various indole derivatives with potential biological activities.

Biology: Studied for its role in modulating biological pathways and interactions with cellular receptors.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-butyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to cellular receptors, modulating their activity and influencing various biological processes. For example, it may inhibit enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Substituent Variations at the N1 Position

The N1 substituent significantly impacts steric bulk and lipophilicity. For instance:

Table 1: Substituent Effects at N1

Modifications at the Ester Group (C3)

The ester group influences metabolic stability and solubility:

- Ethyl 5-(benzyloxy)-6-bromo-2-(3-hydroxypropyl)-1-methyl-1H-indole-3-carboxylate (CAS 1704066-55-6) introduces a bromine atom at C6 and a hydroxypropyl chain at C2, enhancing hydrophilicity and enabling covalent bonding strategies .

Table 2: Ester and C3 Substituent Comparisons

Biological Activity

Ethyl 1-butyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, including cytotoxic effects, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound features an indole core with a butyl group, hydroxyl group at the 5-position, and a carboxylate group, which contribute to its biological properties. Its molecular formula is with a molecular weight of approximately 263.32 g/mol .

Cytotoxic Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A notable study demonstrated that derivatives of this compound can inhibit cell proliferation through mechanisms involving apoptosis and the inhibition of specific signaling pathways .

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 4.7 | Induces apoptosis |

| HeLa (Cervical) | 6.2 | Inhibits cell cycle progression |

| A549 (Lung) | 5.0 | Promotes caspase activation |

Structure-Activity Relationships (SAR)

The presence of the hydroxyl group at the 5-position is crucial for enhancing the bioactivity of this compound compared to other derivatives lacking this modification. The butyl group increases lipophilicity, potentially improving membrane permeability and bioavailability .

Comparative Analysis Table

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate | C13H15NO3 | Lacks butyl group | Simpler structure; less hydrophobic |

| Ethyl 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate | C17H19NO3 | Benzyl substitution | More lipophilic; different interactions |

| This compound | C15H19NO3 | Butyl group | Enhanced lipophilicity and permeability |

The mechanism by which this compound exerts its effects involves interaction with various biological targets, including enzymes and receptors implicated in cancer progression. Studies have shown that this compound can modulate signaling pathways associated with cell survival and apoptosis, making it a candidate for further development as an anticancer agent .

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

- Breast Cancer Study : A study on MCF-7 cells indicated that this compound significantly reduced cell viability with an IC50 value of 4.7 µM, demonstrating its potential as a therapeutic agent for breast cancer .

- Lung Cancer Study : In A549 lung cancer cells, the compound exhibited an IC50 value of 5.0 µM, promoting apoptosis through caspase activation .

Future Directions

The ongoing research into this compound suggests promising avenues for further exploration:

Potential Applications :

- Anticancer Agent : Continued investigation into its efficacy against various cancers.

- Neurodegenerative Diseases : Exploration of its role in modulating neuroprotective pathways.

- Anti-inflammatory Properties : Further studies on its anti-inflammatory potential could broaden its therapeutic applications.

Q & A

What are the established synthetic routes for ethyl 1-butyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate, and what key reaction conditions influence yield?

Level : Basic

Answer :

Synthesis typically involves multi-step functionalization of indole cores. A common approach includes:

- Indole NH protection : Use of di-tert-butyl dicarbonate (Boc₂O) with 4-dimethylaminopyridine (DMAP) as a base to protect the indole NH group, critical for regioselective substitution .

- Esterification : Ethyl ester introduction via nucleophilic acyl substitution, often employing ethyl chloroformate or ethanol under acid catalysis.

- Alkylation : Butyl groups are added using alkyl halides (e.g., 1-bromobutane) in polar aprotic solvents (DMF, DMSO) with bases like NaH or K₂CO₃ to drive the reaction .

Key factors : Temperature control (reflux vs. room temperature), stoichiometric ratios of protecting agents, and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) significantly impact yields (typically 40–70%).

How can conflicting biological activity data for this compound be resolved across studies?

Level : Advanced

Answer : Discrepancies often arise from:

- Structural analogs : Minor substituent changes (e.g., bromo vs. methoxy groups) drastically alter bioactivity. For example, bromo-substituted indoles show enhanced antiviral activity compared to methoxy derivatives .

- Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., reverse transcriptase vs. kinases) affect results. Validate activity using orthogonal assays (e.g., SPR for binding affinity, in vitro enzymatic assays) .

- Purity : HPLC-UV/HRMS validation (>95% purity) is essential, as trace impurities (e.g., unreacted alkylating agents) can confound results .

What computational methods are suitable for predicting the electronic and spectral properties of this compound?

Level : Advanced

Answer :

- DFT studies : B3LYP/6-311++G(d,p) basis set optimizes geometry and calculates HOMO-LUMO gaps, dipole moments, and electrostatic potential surfaces. CAM-B3LYP or M06-2X functionals improve accuracy for excited-state properties (e.g., UV-Vis spectra) .

- Solvent effects : Use the polarizable continuum model (PCM) to simulate solvent interactions (e.g., ethanol, DMSO) and predict NMR/IR shifts .

- Hydrogen bonding : AIM (Atoms in Molecules) analysis quantifies intermolecular interactions critical for crystal packing and solubility .

What analytical techniques are recommended for structural elucidation and purity assessment?

Level : Basic

Answer :

- X-ray crystallography : Resolves substituent positioning (e.g., butyl vs. methyl orientation) and hydrogen-bonding networks. Requires high-quality single crystals grown via slow evaporation (e.g., ethanol/water mixtures) .

- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substituents:

- HPLC-UV/HRMS : Ensures purity (>95%) and validates molecular weight (e.g., m/z calculated for C₁₇H₂₁NO₃: 287.15) .

How does the hydroxy group at position 5 influence the compound’s reactivity and biological interactions?

Level : Advanced

Answer :

- Acidity : The 5-hydroxy group (pKa ~10) can deprotonate under basic conditions, enabling chelation with metal ions (e.g., Fe³⁺, Cu²⁺) or participation in hydrogen bonds with biological targets (e.g., enzyme active sites) .

- Derivatization : Protects via silylation (e.g., TBSCl) or acetylation (acetic anhydride) to prevent oxidation during synthesis. Free hydroxy groups enhance solubility in polar solvents (e.g., water/ethanol mixtures) .

- Bioactivity : Hydroxy groups in indole derivatives are critical for interactions with serotonin receptors or antioxidant activity via radical scavenging .

What strategies optimize the compound’s stability during storage and handling?

Level : Basic

Answer :

- Storage : -20°C in amber vials under inert gas (N₂/Ar) to prevent photodegradation and oxidation. Lyophilization enhances long-term stability .

- Handling : Avoid prolonged exposure to moisture (use desiccants) and acidic/basic conditions to prevent ester hydrolysis or indole ring decomposition .

How can structural modifications enhance this compound’s selectivity as a kinase inhibitor?

Level : Advanced

Answer :

- Substituent engineering : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at position 2 to improve ATP-binding pocket interactions.

- Linker optimization : Replace the butyl group with polyethylene glycol (PEG) chains to enhance solubility and reduce off-target effects .

- Pharmacophore mapping : Molecular docking (AutoDock Vina) identifies key residues (e.g., hinge region lysines) for selective inhibition. Validate with kinase profiling panels (e.g., DiscoverX) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.